molecular formula C26H22N2O4 B557074 Nalpha-FMOC-L-Tryptophan CAS No. 35737-15-6

Nalpha-FMOC-L-Tryptophan

Cat. No. B557074
CAS RN: 35737-15-6
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-DEOSSOPVSA-N
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Description

Nalpha-FMOC-L-Tryptophan is an N-Fmoc protected form of L-Tryptophan . L-Tryptophan is an essential amino acid that is important for cell proliferation and the biosynthesis of proteins . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.5 g/mol .


Synthesis Analysis

The synthesis of Nalpha-FMOC-L-Tryptophan involves a multi-step reaction with two steps . The first step involves the use of triethylamine and dichloromethane at 10 °C for 2 hours. The second step involves the use of triethylamine, water, and acetonitrile at 20 °C for 2 hours .


Molecular Structure Analysis

The IUPAC name for Nalpha-FMOC-L-Tryptophan is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid . The InChI is InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 .


Physical And Chemical Properties Analysis

Nalpha-FMOC-L-Tryptophan is a white to light yellow crystal powder . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.46 .

Scientific Research Applications

Synthesis of Peptide Derivatives Nalpha-FMOC-L-Tryptophan plays a crucial role in the synthesis of tryptophan-containing dipeptide derivatives aimed at treating neutrophilic inflammatory diseases. These derivatives exhibit potent inhibitory effects on superoxide anion generation and neutrophil elastase release, with significant pharmacological activity in human neutrophils. The selective inhibition of formyl peptide receptor 1 (FPR1) by these compounds highlights their potential in drug development for neutrophilic inflammatory conditions (Hwang et al., 2013).

Solid Phase Peptide Synthesis Nalpha-FMOC-L-Tryptophan is integral to solid-phase peptide synthesis (SPPS), enabling the preparation of peptides without repetitive acidolysis. This method demonstrates the utility of nonhydrolytic base cleavage of alpha-amino protective groups, offering advantages in efficiency and yield over traditional SPPS methods that use acidolysis for repetitive alpha-amino group deblocking (Meienhofer et al., 2009).

Indigo Production via Bacterial FMO Research into microbial indigo production has utilized Nalpha-FMOC-L-Tryptophan in studies involving flavin-containing monooxygenases (FMOs) from Methylophaga sp. strain SK1. These studies have demonstrated the potential of genetically modified Escherichia coli for the production of indigo, providing a sustainable alternative to chemical synthesis methods (Choi et al., 2003).

Molecularly Imprinted Polymers Nalpha-FMOC-L-Tryptophan is used in the development of molecularly imprinted polymers (MIPs) for enantioselective chromatography. This application has implications for analytical chemistry, where MIPs can selectively recognize and bind specific enantiomers of tryptophan, aiding in the separation and analysis of chiral compounds (Kim & Guiochon, 2005).

Tryptophan Metabolism Research Nalpha-FMOC-L-Tryptophan has been utilized in pharmacological research focusing on tryptophan metabolism. This research explores the therapeutic potential of targeting enzymes and receptors involved in tryptophan's complex metabolic pathways, offering insights into novel treatments for various disorders, including neurological and psychiatric conditions (Modoux et al., 2020).

Safety And Hazards

When handling Nalpha-FMOC-L-Tryptophan, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Tryptophan metabolism, particularly Nalpha-FMOC-L-Tryptophan, has the potential to emerge as a leading candidate and an alternative exploitable biomolecular target . Inhibitors of the various enzymes participating in tryptophan metabolism as well as analogs of the various tryptophan metabolites represent possible drug-development directions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-FMOC-L-Tryptophan

CAS RN

35737-15-6
Record name Fmoc-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35737-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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